molecular formula C9H11NOS B12067835 3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)-

3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)-

Cat. No.: B12067835
M. Wt: 181.26 g/mol
InChI Key: UTCIZANXNOHRHG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)- is an organic compound characterized by its unique structure, which includes a thiazole ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)- typically involves the reaction of 3-methyl-4-(2-methyl-4-thiazolyl)-2-butenal with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3Z)-
  • 3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (2E)-
  • 3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (2Z)-

Uniqueness

3-Buten-2-one, 3-methyl-4-(2-methyl-4-thiazolyl)-, (3E)- is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(E)-3-methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C9H11NOS/c1-6(7(2)11)4-9-5-12-8(3)10-9/h4-5H,1-3H3/b6-4+

InChI Key

UTCIZANXNOHRHG-GQCTYLIASA-N

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/C(=O)C

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.